molecular formula C7H7BrINO B12339637 2-Bromo-4-iodo-5-methoxyaniline

2-Bromo-4-iodo-5-methoxyaniline

Cat. No.: B12339637
M. Wt: 327.94 g/mol
InChI Key: PQMQXTIOEMMOMJ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-5-methoxyaniline is an organic compound with the molecular formula C7H7BrINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-5-methoxyaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:

    Nitration: Aniline is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is subjected to bromination and iodination under controlled conditions to introduce the bromine and iodine atoms.

    Methoxylation: Finally, a methoxy group is introduced via a methoxylation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-5-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-4-iodo-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-iodo-5-methoxyaniline exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with specific amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-iodo-5-methoxyaniline: A closely related compound with similar properties.

    2-Iodo-5-methoxyaniline: Lacks the bromine atom but shares other structural features.

    5-Bromo-2-methoxyaniline: Lacks the iodine atom but has similar reactivity.

Uniqueness

2-Bromo-4-iodo-5-methoxyaniline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

2-bromo-4-iodo-5-methoxyaniline

InChI

InChI=1S/C7H7BrINO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3

InChI Key

PQMQXTIOEMMOMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)I

Origin of Product

United States

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